molecular formula C10H12BrN B1448057 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1423029-61-1

7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1448057
CAS RN: 1423029-61-1
M. Wt: 226.11 g/mol
InChI Key: XEXVCAAHFVTTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound . It is used as a pharmaceutical intermediate . The compound is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is C9H10BrN . The InChI code is 1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 .


Physical And Chemical Properties Analysis

The compound is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol . The compound is insoluble in water .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

The compound 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline falls under the broader category of Tetrahydroisoquinoline (THIQ) derivatives. These compounds have seen a variety of applications in therapeutic contexts. Initially recognized for their neurotoxic potential, certain derivatives have since been identified as having neuroprotective and Parkinsonism-preventing properties in mammals. The importance of THIQ derivatives extends into anticancer research, with the FDA approval of trabectedin for soft tissue sarcomas highlighting the potential of these compounds in cancer drug discovery. THIQ derivatives have been synthesized for a wide range of therapeutic activities, demonstrating significant success particularly in cancer and central nervous system disorders. They also hold promise as novel drugs for various infectious diseases, including malaria, tuberculosis, HIV, HSV, and leishmaniasis, due to their unique mechanisms of action (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline and its derivatives, including the 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline, have been recognized for their potential in addressing a range of diseases. Isoquinoline, being a benzopyridine, serves as a foundational structure for developing pharmacotherapeutic agents. These compounds have been explored for their diverse biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The review highlights isoquinoline derivatives' significance in developing low-molecular-weight inhibitors for various therapeutic applications, emphasizing their role in modern medicine (Danao et al., 2021).

Pharmacological Importance of Isoquinoline Derivatives

Further emphasizing the therapeutic relevance of isoquinoline derivatives, research has shed light on their pharmacological importance across a spectrum of applications. Isoquinoline N-oxide alkaloids, in particular, have shown antimicrobial, antibacterial, antitumor, and other significant activities. The structural diversity of these compounds underlies their broad biological activity, with over 200 bioactive compounds identified. The structure-activity relationship (SAR) of these alkaloids hints at new possible applications, underlining the critical role of isoquinoline derivatives in drug discovery and the development of novel therapeutics (Dembitsky et al., 2015).

Safety And Hazards

The compound should be handled with care to avoid breathing mist, gas, or vapors. It should not come in contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXVCAAHFVTTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.